molecular formula C9H16O2 B3181291 2-methylbutan-2-yl 2-methylprop-2-enoate CAS No. 7383-24-6

2-methylbutan-2-yl 2-methylprop-2-enoate

Cat. No.: B3181291
CAS No.: 7383-24-6
M. Wt: 156.22 g/mol
InChI Key: DLAXSFQUZITJGP-UHFFFAOYSA-N
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Description

2-methylbutan-2-yl 2-methylprop-2-enoate is a high-purity methacrylate ester monomer intended for research and development applications. This compound features a reactive propenoate group and a sterically hindered 2-methylbutan-2-yl (tert-pentyl) ester group. This specific branched structure is of significant interest in polymer science for designing advanced polymeric materials with tailored properties. The tert-pentyl group influences the polymerization kinetics and the physical characteristics of the resulting polymers, potentially leading to materials with enhanced toughness, specific solubility parameters, and lower crystallinity compared to those derived from linear methacrylate esters . Researchers utilize this monomer in the development of specialty acrylic and methacrylic copolymers for applications such as high-performance coatings, adhesives, and impact modifiers . Its mechanism of action involves free-radical polymerization, where the molecule incorporates into growing polymer chains, contributing its bulky side group to the polymer backbone. This action can adjust the glass transition temperature (Tg), improve flexibility, and increase the steric shielding of the polymer chain, thereby enhancing resistance to environmental degradation . As a chemical building block, this compound offers scientists a pathway to explore structure-property relationships and innovate in the creation of novel polymers with customized performance attributes. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption. Proper laboratory safety protocols, including the use of personal protective equipment, must be observed during handling.

Properties

IUPAC Name

2-methylbutan-2-yl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-6-9(4,5)11-8(10)7(2)3/h2,6H2,1,3-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAXSFQUZITJGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbutan-2-yl 2-methylprop-2-enoate typically involves the esterification reaction between 2-methylbutan-2-ol and 2-methylprop-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 2-methylbutan-2-ol and 2-methylprop-2-enoic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

2-methylbutan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to its corresponding alcohol and acid in the presence of a strong acid or base.

    Transesterification: It can react with other alcohols to form different esters.

    Polymerization: The compound can undergo polymerization reactions to form polymers with various properties.

Common Reagents and Conditions

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile are used to start the polymerization process.

Major Products Formed

    Hydrolysis: 2-methylbutan-2-ol and 2-methylprop-2-enoic acid.

    Transesterification: Various esters depending on the alcohol used.

    Polymerization: Polymers with different molecular weights and properties.

Scientific Research Applications

2-methylbutan-2-yl 2-methylprop-2-enoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.

    Materials Science: The compound is used in the development of advanced materials with unique characteristics.

    Biological Studies: It is used as a model compound in studies of ester hydrolysis and enzyme-catalyzed reactions.

    Industrial Applications: The ester is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2-methylbutan-2-yl 2-methylprop-2-enoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In polymerization reactions, the compound undergoes radical or ionic polymerization to form long-chain polymers.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methacrylate esters vary in their ester substituents, which dictate physical properties, polymerization behavior, and applications. Below is a comparative analysis of 2-methylbutan-2-yl 2-methylprop-2-enoate with structurally related methacrylates:

Table 1: Structural and Functional Comparison of Methacrylate Esters

Compound Name Ester Group Molecular Formula Key Properties/Applications References
This compound 2-Methylbutan-2-yl C₉H₁₄O₂ High branching increases hydrophobicity; potential for low-Tg polymers due to steric hindrance. Applications in specialty coatings.
Methyl methacrylate Methyl C₅H₈O₂ Low molecular weight (100 g/mol), high reactivity. Widely used in PMMA plastics, adhesives.
Butyl methacrylate n-Butyl C₈H₁₄O₂ Moderate hydrophobicity; used in latex paints, sealants.
Isobutyl methacrylate 2-Methylpropyl C₈H₁₄O₂ Branched structure enhances solvent resistance; used in automotive coatings.
2-Hydroxyethyl methacrylate 2-Hydroxyethyl C₆H₁₀O₃ Hydrophilic due to -OH group; biomedical applications (contact lenses, hydrogels).
2-Hydroxypropyl methacrylate 2-Hydroxypropyl C₇H₁₂O₃ Similar to HEMA but with longer chain; improves flexibility in polymer networks.
2-Methylpentan-2-yl methacrylate 2-Methylpentan-2-yl C₁₀H₁₈O₂ Larger branched ester; lowers polymer Tg, enhances thermal stability.

Key Comparative Insights:

Branching Effects :

  • The 2-methylbutan-2-yl group in the target compound introduces significant steric hindrance compared to linear esters (e.g., n-butyl). This reduces polymerization rates but increases thermal stability in resulting polymers .
  • Compared to isobutyl methacrylate (2-methylpropyl), the tert-pentyl group provides greater hydrophobicity, making it suitable for water-resistant coatings .

Functional Group Influence: Hydroxyl-containing esters (e.g., 2-hydroxyethyl methacrylate) exhibit hydrophilic behavior, enabling applications in hydrogels and medical devices, whereas the target compound’s nonpolar ester limits water solubility .

Molecular Weight and Applications :

  • Methyl methacrylate (low MW, 100 g/mol) polymerizes rapidly into rigid plastics (PMMA), while bulkier esters like 2-methylpentan-2-yl methacrylate yield softer, more flexible materials due to reduced chain packing .

Thermal and Mechanical Properties: Branched esters generally lower glass transition temperatures (Tg) in polymers. For example, polymers derived from this compound may exhibit lower Tg compared to linear analogs like butyl methacrylate .

Q & A

Q. What are the optimal synthetic routes for 2-methylbutan-2-yl 2-methylprop-2-enoate, and how can reaction efficiency be quantified?

  • Methodological Answer : The synthesis of this compound can be achieved via esterification reactions between 2-methylprop-2-enoic acid and 2-methylbutan-2-ol. Key factors include:
  • Catalyst Selection : Acid catalysts (e.g., sulfuric acid) or enzymatic methods can improve esterification yields.
  • Temperature Control : Reactions typically proceed at 40–60°C to balance reaction rate and side-product formation .
  • Purity Monitoring : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify unreacted starting materials and byproducts. Reaction efficiency can be calculated using molar conversion rates and isolated yields .

Q. What spectroscopic techniques are most effective for characterizing the ester functionality in this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR can identify ester carbonyl protons (δ 4.0–4.5 ppm) and confirm the tert-butyl group (δ 1.2–1.4 ppm). 13^{13}C NMR resolves the carbonyl carbon (δ 165–175 ppm) .
  • FT-IR Spectroscopy : The ester carbonyl stretch (C=O) appears at 1720–1740 cm1^{-1}, while C-O-C vibrations occur at 1150–1250 cm1^{-1} .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 185.15) and fragmentation patterns .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .
  • Waste Management : Segregate waste in labeled containers for halogenated organics and dispose via certified hazardous waste services .
  • Spill Response : Neutralize small spills with inert adsorbents (e.g., vermiculite); evacuate and ventilate for large spills .

Advanced Research Questions

Q. How does the steric environment of the tert-butyl group in this compound influence its reactivity in radical polymerization processes?

  • Methodological Answer :
  • Steric Hindrance Analysis : The tert-butyl group reduces accessibility to the methacrylate double bond, slowing propagation rates in radical polymerization. Use density functional theory (DFT) to model steric effects on transition states .
  • Kinetic Studies : Monitor polymerization rates via dilatometry or real-time FT-IR. Compare with less hindered analogs (e.g., methyl methacrylate) to isolate steric contributions .

Q. What analytical strategies resolve contradictions in reported kinetic parameters for hydrolysis reactions of this compound derivatives?

  • Methodological Answer :
  • Experimental Replication : Standardize reaction conditions (pH, temperature, solvent polarity) across studies to isolate variable impacts .
  • Statistical Meta-Analysis : Apply multivariate regression to published kinetic data (e.g., activation energies, rate constants) to identify outliers or systematic biases .
  • Isotope Labeling : Use 18^{18}O-labeled water in hydrolysis experiments to track ester cleavage pathways via mass spectrometry .

Q. How can computational chemistry predict the copolymerization behavior of this compound with acrylate monomers?

  • Methodological Answer :
  • Monomer Reactivity Ratios : Calculate r1r_1 and r2r_2 values using the Mayo-Lewis equation, informed by quantum mechanical calculations of electron density and frontier molecular orbitals .
  • Molecular Dynamics (MD) Simulations : Model copolymer chain growth to predict sequence distributions and glass transition temperatures (TgT_g) .
  • Validation : Compare predicted TgT_g values with differential scanning calorimetry (DSC) results for synthesized copolymers .

Key Considerations for Experimental Design

  • Reproducibility : Document batch-specific purity (≥95% by GC) and storage conditions (−20°C under argon) to minimize variability .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and human subject protocols if studying biological interactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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